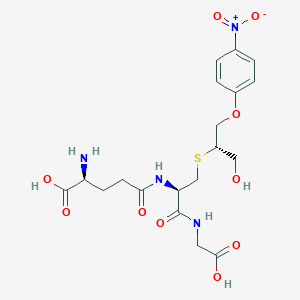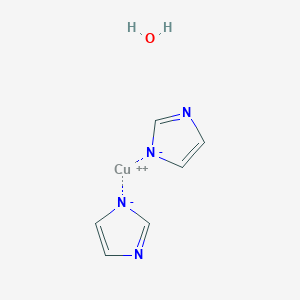
copper;imidazol-3-ide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;imidazol-3-ide;hydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;imidazol-3-ide;hydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method is the reaction of copper(II) sulfate with imidazole in an aqueous solution, which results in the formation of the desired coordination compound. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;imidazol-3-ide;hydrate undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where imidazole ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as pyridine, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction typically results in copper(I) species .
Wissenschaftliche Forschungsanwendungen
Copper;imidazol-3-ide;hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of copper;imidazol-3-ide;hydrate involves the coordination of copper ions with imidazole ligands, which can interact with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;imidazole complex: Similar coordination environment but without the hydrate component.
Copper;histidine complex: Features histidine ligands instead of imidazole, often found in biological systems.
Copper;triazole complex: Contains triazole ligands, offering different reactivity and applications.
Uniqueness
Copper;imidazol-3-ide;hydrate is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. The presence of water molecules in the coordination sphere can influence the stability and solubility of the compound, making it suitable for various applications.
Eigenschaften
Molekularformel |
C6H8CuN4O |
|---|---|
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
copper;imidazol-3-ide;hydrate |
InChI |
InChI=1S/2C3H3N2.Cu.H2O/c2*1-2-5-3-4-1;;/h2*1-3H;;1H2/q2*-1;+2; |
InChI-Schlüssel |
CYMFJBATQBNETD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


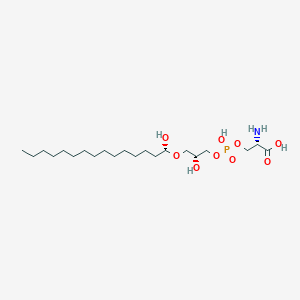
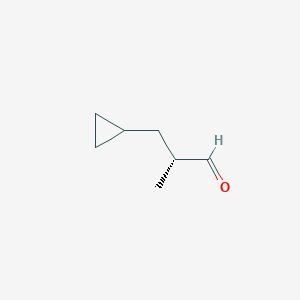
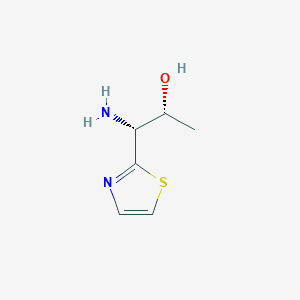
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)

![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
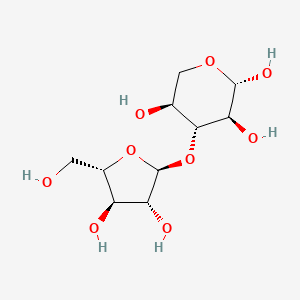
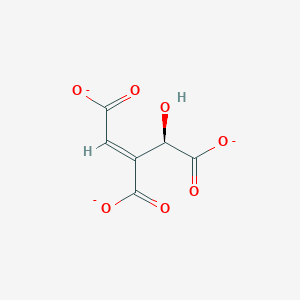
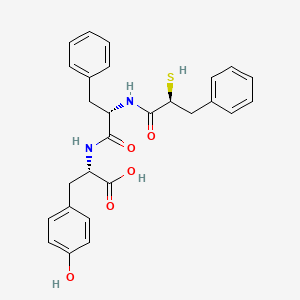

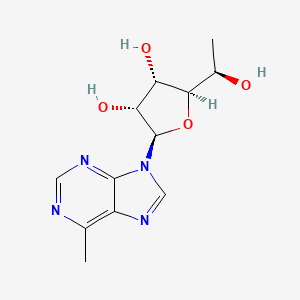
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
